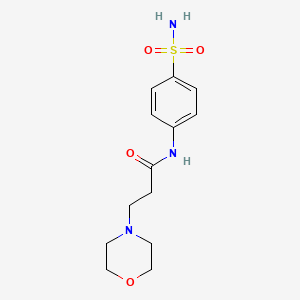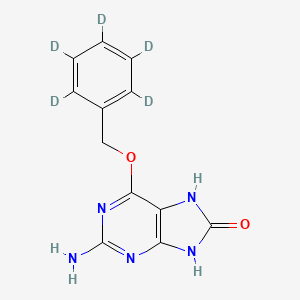
8-Oxo-Benzygluanine-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Oxo-Benzygluanine-d5 is a stable isotope-labeled compound, specifically a deuterated form of 8-Oxo-Benzylguanine. This compound is used in various scientific research applications due to its unique properties. The molecular formula of this compound is C12H6D5N5O2, and it has a molecular weight of 262.28 g/mol.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-Oxo-Benzygluanine-d5 involves the incorporation of deuterium atoms into the molecular structure of 8-Oxo-Benzylguanine. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms.
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment and techniques to ensure the purity and consistency of the final product. Quality control measures are implemented to verify the deuterium content and overall quality of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: 8-Oxo-Benzygluanine-d5 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the deuterium atoms, which can affect the reaction kinetics and mechanisms .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can result in the formation of new compounds with different functional groups .
Applications De Recherche Scientifique
8-Oxo-Benzygluanine-d5 is widely used in scientific research due to its unique properties. In chemistry, it is used as a tracer in studies involving deuterium-labeled compounds. In biology and medicine, it is used to study DNA repair mechanisms and the effects of oxidative stress on cellular processes. The compound is also used in the development of new therapeutic agents and in the investigation of disease mechanisms .
Mécanisme D'action
The mechanism of action of 8-Oxo-Benzygluanine-d5 involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain DNA repair enzymes, such as O6-alkylguanine-DNA alkyltransferase. This inhibition can lead to the accumulation of DNA lesions and affect cellular processes related to DNA repair and replication .
Comparaison Avec Des Composés Similaires
8-Oxo-Benzygluanine-d5 is similar to other deuterated compounds, such as 8-Oxo-Benzylguanine and 8-Oxoguanine. its unique deuterium labeling provides distinct advantages in certain research applications. For example, the presence of deuterium atoms can enhance the stability and alter the reaction kinetics of the compound, making it a valuable tool in various scientific studies .
List of Similar Compounds:- 8-Oxo-Benzylguanine
- 8-Oxoguanine
- O-Benzylguanine
These compounds share similar structural features but differ in their specific properties and applications .
Propriétés
Formule moléculaire |
C12H11N5O2 |
|---|---|
Poids moléculaire |
262.28 g/mol |
Nom IUPAC |
2-amino-6-[(2,3,4,5,6-pentadeuteriophenyl)methoxy]-7,9-dihydropurin-8-one |
InChI |
InChI=1S/C12H11N5O2/c13-11-15-9-8(14-12(18)16-9)10(17-11)19-6-7-4-2-1-3-5-7/h1-5H,6H2,(H4,13,14,15,16,17,18)/i1D,2D,3D,4D,5D |
Clé InChI |
VPMJBCMAJPZWIC-RALIUCGRSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1[2H])[2H])COC2=NC(=NC3=C2NC(=O)N3)N)[2H])[2H] |
SMILES canonique |
C1=CC=C(C=C1)COC2=NC(=NC3=C2NC(=O)N3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Perfluorohexyl-[1,2-13C2]-ethanol](/img/structure/B13863921.png)
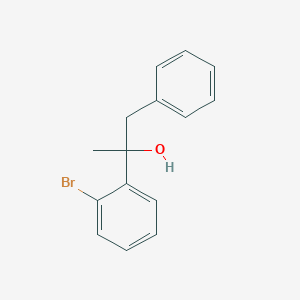
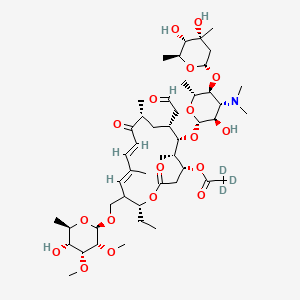
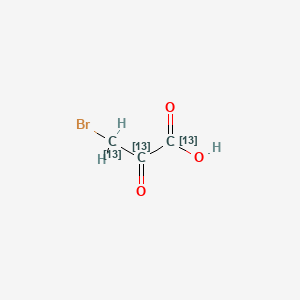
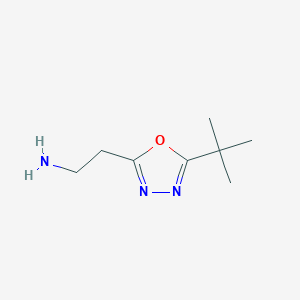
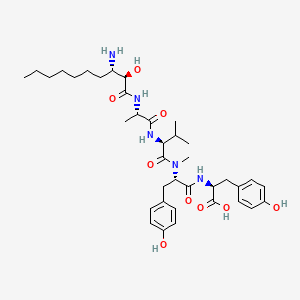
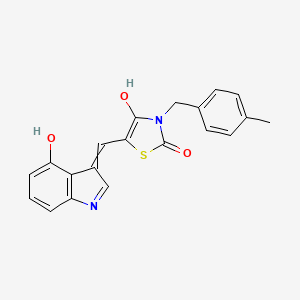
![2-[(4,6-Diamino-2-pyrimidinyl)thio]-N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)acetamide](/img/structure/B13863947.png)
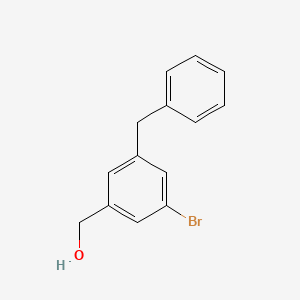


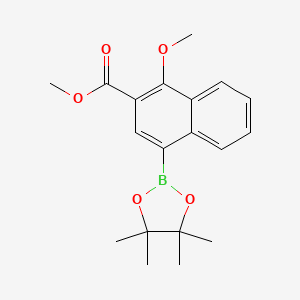
![1-[2-(4-Methylphenyl)sulfonylacetyl]pyrrolidin-2-one](/img/structure/B13863984.png)
